molecular formula C21H29N5O B11240529 2,2-Dimethyl-1-(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)propan-1-one

2,2-Dimethyl-1-(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)propan-1-one

Cat. No.: B11240529
M. Wt: 367.5 g/mol
InChI Key: IPEWJLJAMABRPD-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)PROPAN-1-ONE is a complex organic compound with a unique structure that includes a piperazine ring, a pyrimidine ring, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)PROPAN-1-ONE typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling and subsequent functionalization. Common reagents used in these reactions include amines, aldehydes, and ketones, with reaction conditions often involving catalysts and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-DIMETHYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)PROPAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2-DIMETHYL-1-(4-{4-METHYLPHENYL}PIPERAZIN-1-YL)PROPAN-1-ONE: Lacks the pyrimidine ring, which may affect its biological activity.

    2,2-DIMETHYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)BUTAN-1-ONE: Has a longer carbon chain, which may influence its solubility and reactivity.

Uniqueness

The presence of both the piperazine and pyrimidine rings in 2,2-DIMETHYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)PROPAN-1-ONE makes it unique compared to similar compounds. This structural feature may contribute to its distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H29N5O

Molecular Weight

367.5 g/mol

IUPAC Name

2,2-dimethyl-1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H29N5O/c1-15-6-8-17(9-7-15)23-18-14-16(2)22-20(24-18)26-12-10-25(11-13-26)19(27)21(3,4)5/h6-9,14H,10-13H2,1-5H3,(H,22,23,24)

InChI Key

IPEWJLJAMABRPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C(C)(C)C

Origin of Product

United States

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